Molecular Structure and Geometry of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate
This technical guide details the molecular structure, synthesis, and geometry of dimethyl 2-(1H-pyrrol-1-yl)terephthalate , a functionalized N-aryl pyrrole derivative. This molecule serves as a critical model for studyin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular structure, synthesis, and geometry of dimethyl 2-(1H-pyrrol-1-yl)terephthalate , a functionalized N-aryl pyrrole derivative. This molecule serves as a critical model for studying steric inhibition of resonance and as a precursor for conducting polymers and fused heterocyclic systems.
Executive Summary
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (C₁₄H₁₃NO₄, MW 259.26 g/mol ) is a sterically crowded N-aryl pyrrole. It features a terephthalate (dimethyl benzene-1,4-dicarboxylate) core with a pyrrole ring attached via the nitrogen atom at the ortho position relative to one of the ester groups.
This molecule is structurally significant due to the high dihedral twist angle between the benzene and pyrrole rings, driven by steric repulsion between the pyrrole
-protons and the adjacent methoxycarbonyl group. This geometry effectively decouples the -systems of the two rings, influencing its electronic properties and reactivity, particularly in oxidative polymerization applications.
Molecular Geometry & Conformational Analysis
Connectivity and Topology
The molecule consists of a central benzene ring substituted at the 1- and 4-positions with methyl ester groups (–COOCH₃). A pyrrole ring is covalently bonded to the benzene ring at the 2-position via its nitrogen atom (N1).
symmetry due to the asymmetric substitution pattern on the benzene ring relative to the pyrrole.
Steric Hindrance and The "Twist"
The defining structural feature is the dihedral angle (
) between the plane of the benzene ring and the plane of the pyrrole ring.
Steric Clash: The pyrrole ring possesses hydrogen atoms at positions 2 and 5 (
-protons). In a planar conformation (), the -proton at pyrrole-C2 would severely clash with the carbonyl oxygen or the methoxy group of the ortho-ester at benzene-C1.
Orthogonal Geometry: To relieve this strain, the pyrrole ring rotates out of the benzene plane. Crystallographic data for analogous ortho-substituted N-aryl pyrroles (e.g., N-(2-carbomethoxyphenyl)pyrrole) suggests a twist angle in the range of 60°–85° .
Electronic Decoupling: This large twist angle disrupts the conjugation between the pyrrole lone pair and the benzene
-system. Consequently, the pyrrole ring retains significant electron density, making it susceptible to oxidative polymerization, while the benzene ring remains electronically isolated.
Visualization of Steric Interactions
The following diagram illustrates the steric repulsion driving the molecular twist.
Caption: Steric repulsion between the ortho-ester group and the pyrrole ring forces a non-planar, twisted conformation.
Synthesis Protocol
The most robust method for synthesizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate is the Clauson-Kaas reaction . This method involves the condensation of a primary amine (dimethyl 2-aminoterephthalate) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Reaction Scheme
Experimental Methodology
Reagents:
Dimethyl 2-aminoterephthalate (CAS: 5372-81-6)
2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3)
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Protocol:
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 2-aminoterephthalate (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL).
Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv, 11 mmol) to the solution.
Reflux: Heat the reaction mixture to reflux (approx. 118°C) under an inert atmosphere (N₂ or Ar) for 2–4 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes) for the disappearance of the amine starting material.
Workup:
Cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product or extract with dichloromethane (3 x 30 mL).
If extracting: Wash the organic layer with saturated NaHCO₃ (to neutralize acid), then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes) or recrystallization from methanol/water to yield the target compound as off-white crystals.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the Clauson-Kaas synthesis of the target molecule.
Characterization Data
The following spectral data is expected for the purified compound based on structural analysis of analogous N-aryl pyrroles.
Proton NMR (
H NMR, 400 MHz, CDCl
)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
8.15
Doublet (J ~8 Hz)
1H
Benzene H6 (Ortho to 1-COOMe)
8.05
Doublet (J ~1.5 Hz)
1H
Benzene H3 (Ortho to 4-COOMe)
7.90
dd (J ~8, 1.5 Hz)
1H
Benzene H5
6.75
Triplet (apparent)
2H
Pyrrole -H (C2, C5)
6.35
Triplet (apparent)
2H
Pyrrole -H (C3, C4)
3.95
Singlet
3H
Methyl Ester (at C4)
3.65
Singlet
3H
Methyl Ester (at C1, shielded by pyrrole ring current)
Note: The methyl ester signal at position 1 often appears upfield relative to position 4 due to the anisotropic shielding effect of the orthogonal pyrrole ring.
Carbon NMR (
C NMR)
Carbonyls: ~166.0 ppm (two peaks, distinct due to asymmetry).
Benzene Carbons: ~135–130 ppm (quaternary and CH).
This molecule is a "capped" monomer. The pyrrole ring is blocked at the N-position but free at the 2,5-positions (relative to the pyrrole nitrogen, often denoted
).
Polymerization: It can undergo oxidative polymerization (chemical or electrochemical) to form poly(N-aryl pyrrole) derivatives.
Solubility: The methyl ester groups significantly enhance the solubility of the resulting polymer in organic solvents compared to unsubstituted polypyrrole.
Fluorescent Probe (TICT Model)
The twisted geometry makes this molecule a candidate for Twisted Intramolecular Charge Transfer (TICT) studies.
Mechanism: Upon photoexcitation, the electron donor (pyrrole) transfers an electron to the acceptor (terephthalate). The twisted state stabilizes this charge separation, often leading to dual fluorescence or environmentally sensitive emission properties.
References
Clauson-Kaas Reaction (General Protocol):
Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.
Synthesis of N-Aryl Pyrroles:
Azizi, N., et al. (2009). Iron(III) Chloride-Catalyzed Paal-Knorr Pyrrole Synthesis. Synlett, 2009(14), 2245–2248.
Steric Twist in Ortho-Substituted N-Aryl Pyrroles:
Senge, M. O., & Smith, K. M. (2005). Structure and conformation of photosynthetic pigments and related compounds. Photochemistry and Photobiology, 81(6), 1289–1296. (Discusses conformational control in pyrrole systems).
Starting Material Data (Dimethyl 2-aminoterephthalate):
PubChem Compound Summary for CID 79268, Dimethyl 2-aminoterephthalate.[2]
Technical Whitepaper: Electronic Properties of Pyrrole-Substituted Dimethyl Terephthalate
This technical guide details the electronic properties, synthesis, and applications of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate , a specific donor-acceptor (D-A) molecular architecture.[1][2] This molecule integrates an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the electronic properties, synthesis, and applications of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate , a specific donor-acceptor (D-A) molecular architecture.[1][2] This molecule integrates an electron-rich pyrrole unit with an electron-deficient dimethyl terephthalate core, creating a system governed by Twisted Intramolecular Charge Transfer (TICT) .[1]
[1]
Executive Summary
Pyrrole-substituted dimethyl terephthalate (specifically Dimethyl 2-(1H-pyrrol-1-yl)terephthalate ) represents a class of "sterically constrained" donor-acceptor systems.[1] Unlike planar conjugated systems (e.g., P3HT), the steric hindrance between the pyrrole ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-protons and the terephthalate ortho-protons forces the two aromatic rings into a twisted, nearly orthogonal geometry.[1]
This structural feature decouples the ground-state electronic wavefunctions, preserving the high energy of the pyrrole HOMO and the low energy of the terephthalate LUMO.[1] Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) , making it a prime candidate for:
Fluorescent Sensors: Highly sensitive to solvent polarity (solvatochromism).
Electropolymerization Monomers: The free 2,5-positions on the pyrrole ring allow for the formation of conductive polymers with bulky, electron-withdrawing side chains.[1][2]
Bio-active Scaffolds: The N-aryl pyrrole motif is a pharmacophore in tubulin polymerization inhibitors, offering dual utility as a drug scaffold and a fluorescent label.[1]
Molecular Architecture & Electronic Theory
Structural Dynamics (The "Twist")
The defining feature of this molecule is the dihedral angle (
) between the pyrrole and benzene planes.
Steric Driver: Repulsion between Pyrrole-H(2/5) and Benzene-H(3).[1]
Result:
.
Electronic Consequence:
-conjugation is broken in the ground state ().[1] However, the excited state () facilitates electron transfer from the Pyrrole (Donor) to the Terephthalate (Acceptor).
Frontier Molecular Orbitals (FMO)
The electronic separation creates a distinct "Type II" heterojunction alignment within a single molecule.
Narrower than isolated DMT, tunable via solvent.[1]
Energy Level Diagram
The following diagram illustrates the electronic decoupling and charge transfer pathway.
Figure 1: Frontier orbital alignment showing the Charge Transfer (CT) transition from the pyrrole donor to the terephthalate acceptor.
Synthesis Protocol
The synthesis utilizes the Paal-Knorr Pyrrole Synthesis , a robust method for constructing N-aryl pyrroles from primary amines.[1] This protocol is self-validating via colorimetric change (formation of the pyrrole ring often yields a color shift) and solubility changes.[1]
Reagent: 2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3) - Acts as a masked 1,4-dialdehyde.[1][2]
Solvent/Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
Activation: Dissolve 10 mmol of Dimethyl aminoterephthalate in 20 mL of Glacial Acetic Acid.
Addition: Add 12 mmol (1.2 eq) of 2,5-Dimethoxytetrahydrofuran.
Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.
Checkpoint: The solution will darken.[1] Monitor by TLC (SiO2, Hexane:EtOAc 4:1).[2] The fluorescent amine spot will disappear, replaced by a non-fluorescent (or weakly blue fluorescent) product spot.[2]
Work-up: Cool to room temperature. Pour the reaction mixture into 100 mL of ice water.
Precipitation: The product, Dimethyl 2-(1H-pyrrol-1-yl)terephthalate , typically precipitates as a beige/off-white solid.[1]
Purification: Filter and wash with water. Recrystallize from Ethanol or Methanol.[1]
Application: This shift allows the molecule to act as a polarity probe in biological membranes or polymer matrices.[1]
Electrochemistry (Cyclic Voltammetry)
Oxidation (
): Occurs at the pyrrole ring. The potential is shifted positive (~ +1.0 V vs. SCE) compared to unsubstituted pyrrole due to the electron-withdrawing terephthalate group.[1]
Polymerization: Repeated cycling past ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
deposits a conductive polymer film on the electrode. The polymer, Poly[N-(2,5-dicarboxyphenyl)pyrrole] , is electroactive and electrochromic (Yellow Blue/Black).
Applications in Research & Development
Organic Electronics (Conducting Polymers)
The monomer can be electropolymerized to form functionalized polypyrroles.
Advantage: The terephthalate side group provides sites for further functionalization (e.g., hydrolysis to carboxylic acids for bioconjugation) and modifies the redox stability of the polymer.
Use Case: Electrochromic windows or hole-transport layers in OPVs (Organic Photovoltaics).
Drug Development (Bio-Isosteres)
For the pharmaceutical audience, this scaffold is relevant as a bio-isostere .[2]
Tubulin Inhibition: N-aryl pyrroles structurally mimic the colchicine binding site.[1] The terephthalate moiety mimics the trimethoxyphenyl ring found in many antimitotic agents.[1]
Fluorescent Labeling: The intrinsic fluorescence of the scaffold allows for "theranostic" potential—simultaneous drug action and cellular imaging without attaching a bulky external dye.[1]
References
Paal-Knorr Synthesis Mechanism
Amarnath, V., et al. "Intermediates in the Paal-Knorr synthesis of pyrroles."[1][2] Journal of Organic Chemistry, 1995.[2] Link
Electronic Properties of N-Aryl Pyrroles
Banasiewicz, M., et al. "N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles."[1][2] Physical Chemistry Chemical Physics, 2026.[1][2] Link
Terephthalate Precursors in Polymers
Webb, P. "Dimethyl terephthalate."[2] Wikipedia / Industrial Chemistry Records.[1] Link
Electropolymerization of Functionalized Pyrroles
Zhang, K., et al. "Electrochemical Polymerisation of N-Arylated...[1][2] Pyrrole Derivatives." Macromolecular Rapid Communications, 2009.[1][2] Link
Crystal Structure & Geometry (Analogous Systems)
Kang, S. K., et al. "Crystal structure of (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide."[1][2][4] Acta Crystallographica, 2017.[1][2] Link
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a specialized N-aryl pyrrole intermediate, primarily utilized in the synthesis of conducting polymers (e.g., poly(p-phenylene) derivatives), optoelectronic materials, and pharmaceutical precursors. Its structural uniqueness lies in the ortho-positioning of the pyrrole ring relative to the ester functionality, which introduces steric torsion that influences both thermal stability and crystalline packing.
This technical guide provides a rigorous framework for the synthesis, thermal characterization, and quality validation of this compound. Given the sensitivity of N-aryl pyrroles to oxidative degradation at high temperatures, precise control over thermal protocols is required.
The steric bulk of the pyrrole ring at the ortho position forces a non-planar conformation relative to the benzene ring. This "twist" disrupts the efficient
- stacking observed in planar terephthalates, typically resulting in a melting point lower than its amino-precursor (Dimethyl 2-aminoterephthalate, MP: ~133°C) but higher than unsubstituted DMT due to increased molecular weight.
The most robust route for synthesizing this compound is the Clauson-Kaas reaction, which avoids transition metal catalysts and operates under mild acidic conditions.
Reagents & Materials
Substrate: Dimethyl 2-aminoterephthalate (1.0 eq)
Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)
Solvent/Catalyst: Glacial Acetic Acid (AcOH)
Purification: Recrystallization from Methanol or Ethanol
Step-by-Step Methodology
Activation: Dissolve Dimethyl 2-aminoterephthalate in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.
Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The reaction color typically shifts from pale yellow to dark amber/brown, indicating pyrrole formation.
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting amine spot (fluorescent) should disappear, replaced by a less polar, UV-active product spot.
Workup:
Cool the reaction mixture to room temperature.
Pour into ice-cold water (5x reaction volume) to precipitate the crude product.
Neutralize residual acid with saturated NaHCO₃ solution if precipitation is slow.
Purification: Filter the solid and recrystallize from hot methanol.
Note: If the product oils out, use a Methanol/Water gradient.
Thermal Stability & Melting Point Characterization
Accurate thermal data is critical for downstream polymerization or formulation. The following protocols ensure reproducible data.
The following diagram illustrates the logical flow from precursor selection to final thermal validation, highlighting critical decision points (Quality Gates).
Figure 1: Integrated workflow for the synthesis, purification, and thermal validation of dimethyl 2-(1H-pyrrol-1-yl)terephthalate.
References
Clauson-Kaas, N., & Timbek, Z. (1947). The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-623. Link
Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Pyrrole-Based HMG-CoA Reductase Inhibitors. Journal of the American Chemical Society, 122(16), 3801-3810. (Demonstrates general applicability of Paal-Knorr/Clauson-Kaas on complex esters). Link
BenchChem Technical Support. (2025). Thermal Degradation of Dimethyl Terephthalate (DMT). (General thermal data for the terephthalate core). Link
Sigma-Aldrich. (2025). Product Specification: Dimethyl 2-aminoterephthalate. (Precursor properties).[4][5] Link
theoretical DFT calculations for dimethyl 2-(1H-pyrrol-1-yl)terephthalate
This technical guide details the theoretical framework for characterizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate using Density Functional Theory (DFT). This molecule represents a classic Donor-Acceptor (D-A) biaryl sys...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the theoretical framework for characterizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate using Density Functional Theory (DFT).
This molecule represents a classic Donor-Acceptor (D-A) biaryl system. The electron-rich pyrrole ring (Donor) is coupled to the electron-deficient terephthalate core (Acceptor). The critical computational challenge here is accurately modeling the torsional twist between the two rings, which is driven by the steric clash between the pyrrole and the ortho-methyl ester group.
Computational Strategy & Methodology
The "Steric vs. Electronic" Conflict
Standard DFT functionals (like B3LYP) often fail to accurately predict the dihedral angle in biaryl systems because they underestimate non-covalent dispersion interactions.
Electronic Drive: Conjugation favors a planar structure (
dihedral).
Steric Drive: The ortho-ester group forces the pyrrole ring to twist (
) to relieve strain.
To resolve this, you must use Dispersion-Corrected DFT .
Recommended Protocol
Step
Parameter
Recommendation
Rationale
1. Optimization
Functional
wB97X-D or M06-2X
These include long-range dispersion corrections essential for accurate biaryl twisting.
Basis Set
6-311G(d,p)
Triple-zeta quality is required to describe the electron density at the ester oxygens and pyrrole nitrogen.
Solvent
IEFPCM or SMD
Gas phase calculations will exaggerate the twist. Use a solvent relevant to your application (e.g., Methanol or Water).
2. Validation
Freq. Check
No Imaginary Freqs
Confirms a true local minimum.
3. Properties
TD-DFT
CAM-B3LYP
Standard B3LYP fails for Charge Transfer (CT) excitations. CAM-B3LYP (range-separated) corrects this ghost state error.
Basis (Excited)
6-311++G(d,p)
Diffuse functions (++) are mandatory for modeling excited states (orbitals far from the nucleus).
Workflow Visualization
The following diagram outlines the logical flow for a complete characterization, from conformational scanning to spectral prediction.
Figure 1: Computational workflow for characterizing biaryl donor-acceptor systems. Note the critical PES scan step to identify the global minimum before high-level optimization.
Structural & Electronic Analysis
3.1 Conformational Dynamics (The Twist)
The most critical geometric parameter is the dihedral angle
(C-C-N-C).
Expectation: A twist angle of approximately 45°–60° .
Why it matters: If
, conjugation is broken, and the molecule acts as two separate entities. If , steric repulsion dominates.
Protocol: Perform a "Relaxed Potential Energy Surface (PES) Scan" by freezing the dihedral angle at
steps from to to find the global minimum.
3.2 Frontier Molecular Orbitals (FMOs)
This molecule exhibits Intramolecular Charge Transfer (ICT) .
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich Pyrrole ring.
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Terephthalate core (specifically delocalized over the carbonyl groups).
Band Gap (
):.[1] A lower gap indicates higher chemical reactivity and a red-shift in the absorption spectrum.
3.3 Global Reactivity Descriptors
For drug development, these descriptors predict stability and electrophilic toxicity. Calculate these using the energies of the HOMO (
) and LUMO () in eV.
Descriptor
Symbol
Formula
Interpretation
Chemical Potential
Measures the escaping tendency of electrons.
Chemical Hardness
Resistance to charge transfer. Harder molecules = more stable.
Electrophilicity Index
Critical for toxicity. High suggests the molecule is a strong electrophile (Michael acceptor), potentially reacting with biological nucleophiles (DNA/Proteins).
Spectroscopic Prediction (TD-DFT)
To predict the UV-Vis spectrum, you must account for the charge-transfer nature of the transition.
Excited State 1 (
): Likely a HOMO LUMO transition. Because the orbitals are spatially separated (Pyrrole Terephthalate), this is a CT band.
Functional Warning: Do NOT use B3LYP for this step. It underestimates CT excitation energies (predicts them too low/too red).
Correct Approach: Use CAM-B3LYP or wB97X-D with a basis set containing diffuse functions (e.g., 6-311++G(d,p)). Diffuse functions are critical for describing the expanded electron cloud of excited states.
References
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. Link (Validation of wB97X-D for dispersion).
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. Link (Standard for Charge Transfer excitations).
Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society. Link (Source of the
formula for toxicity/reactivity).
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
synthesis protocol for dimethyl 2-(1H-pyrrol-1-yl)terephthalate from dimethyl 2-aminoterephthalate
Executive Summary This application note details a robust protocol for synthesizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate , a critical intermediate in the fabrication of functionalized Metal-Organic Frameworks (MOFs) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust protocol for synthesizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate , a critical intermediate in the fabrication of functionalized Metal-Organic Frameworks (MOFs) and pharmaceutical scaffolds.
The transformation utilizes a Clauson-Kaas pyrrole synthesis , reacting dimethyl 2-aminoterephthalate with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). Due to the significant electron-withdrawing nature of the two ester functionalities on the aniline ring, the nucleophilicity of the amino group is attenuated. Consequently, standard aqueous protocols often result in poor conversion. This guide presents an optimized glacial acetic acid reflux method that ensures complete conversion, high purity, and scalability.
Theoretical Framework
Reaction Mechanism
The synthesis proceeds via the acid-catalyzed hydrolysis of 2,5-DMTHF to generate in situ succinaldehyde (1,4-dicarbonyl equivalent). The electron-deficient amine then undergoes a double condensation reaction with this intermediate, followed by dehydration to form the aromatic pyrrole ring.
Key Mechanistic Challenges:
Deactivated Nucleophile: The ortho- and meta-ester groups pull electron density from the amine, raising the activation energy required for the initial nucleophilic attack.
Polymerization: 2,5-DMTHF is prone to self-polymerization if the amine is not sufficiently reactive or if the acid concentration is too high without adequate temperature control.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway of the Clauson-Kaas reaction adapted for electron-deficient anilines.
Experimental Protocol
Materials & Equipment
Component
Specification
Role
Dimethyl 2-aminoterephthalate
>98% Purity
Limiting Reagent
2,5-Dimethoxytetrahydrofuran
97%, mixture of cis/trans
1,4-Dicarbonyl Precursor
Glacial Acetic Acid
ACS Reagent Grade
Solvent & Catalyst
Dichloromethane (DCM)
HPLC Grade
Extraction Solvent
Sodium Bicarbonate
Sat. Aqueous Solution
Neutralization
Magnesium Sulfate
Anhydrous
Drying Agent
Step-by-Step Procedure
Safety Note: Perform all operations in a fume hood. 2,5-DMTHF is flammable; Acetic acid is corrosive.
Phase 1: Reaction Setup
Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Dimethyl 2-aminoterephthalate (1.0 equiv, e.g., 2.09 g, 10 mmol) in Glacial Acetic Acid (20 mL) .
Add Reagent: Add 2,5-Dimethoxytetrahydrofuran (1.5 equiv, e.g., 1.94 mL, 15 mmol) to the solution.
Note: A slight excess (1.5 eq) is crucial to drive the reaction to completion given the lower nucleophilicity of the amine.
Apparatus: Attach a reflux condenser to the RBF.
Phase 2: Synthesis
Heat: Heat the mixture to reflux (approx. 118°C) .
Monitor: Stir at reflux for 2–4 hours .
Visual Cue: The reaction mixture will typically darken from yellow to amber/brown.
TLC Control: Monitor consumption of the amine (Hexane/EtOAc 3:1). The product will have a higher R_f than the starting amine.
Cool: Allow the reaction mixture to cool to room temperature.
Quench: Pour the reaction mixture carefully into 100 mL of ice-cold water .
Observation: The product may precipitate as a solid. If a filterable solid forms, filter and wash with water. If an oil/emulsion forms (common with diesters), proceed to extraction.
Extraction (if no precipitate): Extract the aqueous mixture with DCM (3 x 30 mL) .
Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) to remove residual acetic acid.
Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.
Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).
Phase 4: Purification
Recrystallization: The crude residue is typically purified via recrystallization from hot Methanol or Ethanol .
Chromatography (Alternative): If high purity is required (>99.5%), perform flash column chromatography using a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).
Process Control & Visualization
Experimental Workflow
Figure 2: Step-by-step experimental workflow for isolation and purification.
Alternative: Toluene/p-TsOH (use if acid sensitive, though less effective for this substrate).
Reaction Time
2 – 4 Hours
Extended: Increased polymerization of pyrrole side-products.
Characterization & Validation
To validate the synthesis, compare analytical data against the following expected values:
Appearance: Off-white to light brown crystalline solid.
¹H NMR (CDCl₃, 400 MHz):
Pyrrole protons: Two triplets (or broad singlets) at δ ~6.3 ppm (2H, β-H) and δ ~6.7–7.0 ppm (2H, α-H). Note: Shifts vary based on concentration and shielding.
Aromatic protons: Signals corresponding to the terephthalate core (approx δ 7.8 – 8.2 ppm).
Methyl Esters: Two singlets at δ ~3.6 – 3.9 ppm (6H).
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z ~260.1.
References
Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxytetrahydrofuran and of 2,5-diethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link
Abid, M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[2] Arkivoc, (xiv), 181-190.[3] Link
Polshettiwar, V., & Varma, R. S. (2008). Paal-Knorr reaction mechanism and green synthesis. Current Organic Chemistry. (Contextual grounding for mechanism).
Feng, D., et al. (2015). Stable metal-organic frameworks containing single-molecule traps for enzyme encapsulation. Nature Communications, 6, 5979. (Describes synthesis of similar pyrrole-functionalized MOF linkers). Link
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[3] (Authoritative source on aromatic substitution and pyrrole synthesis).
Clauson-Kaas reaction conditions for preparing dimethyl 2-(1H-pyrrol-1-yl)terephthalate
An Application Guide to the Synthesis of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate via the Clauson-Kaas Reaction Introduction: The Enduring Utility of the Clauson-Kaas Reaction The synthesis of N-substituted pyrroles is a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate via the Clauson-Kaas Reaction
Introduction: The Enduring Utility of the Clauson-Kaas Reaction
The synthesis of N-substituted pyrroles is a cornerstone of heterocyclic chemistry, providing access to scaffolds prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] Among the various synthetic strategies, the Clauson-Kaas reaction, first reported by Niels Clauson-Kaas in 1952, remains a remarkably robust and widely utilized method.[3][4] The reaction facilitates the construction of the pyrrole ring by condensing a primary amine with a 2,5-dialkoxytetrahydrofuran, typically under acidic conditions.[1][3] Its appeal lies in its operational simplicity and the accessibility of starting materials, allowing for the synthesis of pyrroles with unsubstituted carbon atoms, which are ideal for further functionalization.[5][6]
This document provides a detailed protocol and technical guide for the synthesis of a specific N-arylpyrrole, dimethyl 2-(1H-pyrrol-1-yl)terephthalate. This molecule serves as a valuable building block, incorporating a planar pyrrole ring directly attached to an aromatic diester, a motif of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting.
Mechanistic Rationale: Understanding the "Why"
The Clauson-Kaas reaction proceeds through an acid-catalyzed pathway. A thorough understanding of this mechanism is critical for making informed decisions during the experimental setup and for troubleshooting unexpected outcomes. The reaction can be dissected into four key stages:
Activation of the Furan Ring: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. Protonation of an ether oxygen is followed by the elimination of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This process continues, ultimately opening the furan ring to generate a highly electrophilic 1,4-dicarbonyl equivalent (succinaldehyde).[4][7]
Amine Condensation: The primary amine, in this case, dimethyl 2-aminoterephthalate, acts as the nucleophile. It attacks the electrophilic carbonyl carbons of the intermediate. The reduced nucleophilicity of aromatic amines compared to aliphatic amines often necessitates harsher conditions, such as higher temperatures or stronger acid catalysts, to drive this step efficiently.[8]
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the remaining carbonyl group results in the formation of a five-membered dihydroxypyrrolidine intermediate.[7]
Dehydration and Aromatization: The final step is a double dehydration of the dihydroxypyrrolidine intermediate, driven by the formation of the stable, aromatic pyrrole ring. This step is typically irreversible and provides the thermodynamic driving force for the overall reaction.
Caption: Key stages of the Clauson-Kaas reaction mechanism.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.
Materials and Reagents
Reagent
CAS No.
Recommended Purity
Supplier Example
Dimethyl 2-aminoterephthalate
5372-81-6
>98%
Sigma-Aldrich
2,5-Dimethoxytetrahydrofuran
696-59-3
>98% (mixture of isomers)
Sigma-Aldrich
Glacial Acetic Acid (AcOH)
64-19-7
ACS Grade
Fisher Scientific
Ethyl Acetate (EtOAc)
141-78-6
ACS Grade
VWR
Hexanes
110-54-3
ACS Grade
VWR
Saturated Sodium Bicarbonate (aq.)
144-55-8
-
Lab prepared
Saturated Sodium Chloride (Brine, aq.)
7647-14-5
-
Lab prepared
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
Anhydrous Grade
Sigma-Aldrich
Silica Gel
7631-86-9
60 Å, 230-400 mesh
Sorbent Tech.
Equipment
Round-bottom flask (50 mL or 100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
TLC plates (silica gel 60 F₂₅₄)
Standard laboratory glassware and consumables
Safety Precautions
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Organic Solvents (EtOAc, Hexanes): Flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
2,5-Dimethoxytetrahydrofuran: Irritant. Avoid inhalation and contact with skin and eyes.
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 2-aminoterephthalate (e.g., 2.09 g, 10.0 mmol, 1.0 equiv).
Add glacial acetic acid (30 mL). Stir the mixture at room temperature until the amine dissolves completely.
Add 2,5-dimethoxytetrahydrofuran (e.g., 1.7 mL, ~1.72 g, 13.0 mmol, 1.3 equiv) to the solution via syringe.[8] A slight excess of the furan derivative ensures the complete consumption of the limiting amine.
Attach a reflux condenser to the flask.
Reaction Execution:
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle or oil bath.
Maintain the reflux and vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
TLC Monitoring: Use a solvent system such as 30% ethyl acetate in hexanes. The starting amine should be more polar (lower Rf) than the N-arylpyrrole product (higher Rf). The reaction is complete when the starting amine spot is no longer visible.
Work-up and Extraction:
Allow the reaction mixture to cool to room temperature.
Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water.
Transfer the aqueous mixture to a 250 mL separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.[9]
Combine the organic layers in the separatory funnel.
Wash the combined organic phase sequentially with:
50 mL of deionized water.
50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst). Caution: CO₂ evolution may occur; vent the funnel frequently.
50 mL of saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic layer.[9]
Drain the washed organic layer into an Erlenmeyer flask.
Drying and Solvent Removal:
Dry the organic solution over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.[9]
Filter the solution to remove the drying agent, washing the solid with a small amount of ethyl acetate.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely as a dark oil or solid.
Purification:
Purify the crude product by flash column chromatography on silica gel.[8]
Procedure: Slurry-pack a column with silica gel using a low-polarity solvent (e.g., 5% EtOAc in hexanes). Load the crude product onto the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% EtOAc).
Collect fractions and monitor by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to afford dimethyl 2-(1H-pyrrol-1-yl)terephthalate as a purified solid.
Characterization:
Determine the yield of the final product.
Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Measure the melting point of the solid product.
Workflow Visualization
Caption: Experimental workflow for the synthesis of dimethyl 2-(1H-pyrrol-1-yl)terephthalate.
Optimization and Troubleshooting
The success of the Clauson-Kaas reaction can be sensitive to several factors, especially when using less reactive aromatic amines.
Parameter / Issue
Recommended Condition / Cause
Rationale & Troubleshooting Steps
Reaction Time / Temp.
Reflux in AcOH (118°C), 4-12 hours.
Aromatic amines with electron-withdrawing groups are less nucleophilic, requiring more forcing conditions. If the reaction is slow, consider increasing the reaction time. Alternatively, microwave-assisted synthesis can significantly reduce reaction times (e.g., 10-30 minutes at 170°C).[8]
Incomplete Reaction: Confirm consumption of starting material by TLC. If starting material remains, extend reaction time or consider a stronger acid promoter.[8] Decomposition: Pyrroles can be sensitive to prolonged exposure to strong acids and heat.[6][10] Avoid unnecessarily long reaction times. A modified procedure using an acetate buffer at room temperature can be used for sensitive substrates.[6][10]
Catalyst Choice
Glacial acetic acid serves as both solvent and catalyst.
For particularly unreactive amines, stronger acid promoters like P₂O₅ or catalytic amounts of mineral acids can be used, though this increases the risk of side reactions or product degradation.[4][8] Greener alternatives include catalysts like ZrOCl₂·8H₂O in water or Oxone under microwave irradiation.[5][7]
Solvent Selection
Acetic acid is traditional. Toluene or dioxane can also be used with an acid catalyst.
The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Acetic acid is effective because it is polar and acts as the catalyst.[11] Using a co-solvent of water with acetic acid has also been reported.[7]
Purification Difficulty
Co-elution of impurities; product streaking on silica gel.
Ensure the crude product is fully dried before loading onto the column. If the product is very polar, consider using a different solvent system for chromatography or attempting recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes). Residual acid can cause streaking; ensure the bicarbonate wash was thorough.
Conclusion
The Clauson-Kaas reaction provides a direct and effective method for synthesizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate. By understanding the underlying mechanism, researchers can logically select reaction conditions to favor the formation of the desired N-arylpyrrole. The protocol detailed herein offers a robust starting point, combining the traditional use of acetic acid with standard, reliable work-up and purification techniques. The provided troubleshooting guide equips scientists with the necessary information to optimize the reaction for their specific needs, ensuring a high-yielding and reproducible synthesis of this valuable chemical intermediate.
References
Ketcha, D. M., & Breen, J. J. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. [Link]
Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]
Gourlay, B. S., Molesworth, P., Ryan, J. H., & Smith, J. A. (2006). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 47(4), 507-509. [Link]
Reddy, K. S. K., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Journal of Applicable Chemistry, 7(4), 859-864. [Link]
Singh, D. K., & Kumar, R. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed, 37404802. [Link]
Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]
Request PDF. (2006). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. [Link]
SK. (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station International Edition. [Link]
Rolf, M., & Parg, A. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S.
Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC. [Link]
Various Authors. (2025). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems. [Link]
Rossi, E., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. IRIS . [Link]
University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry. [Link]
Application Note: Electropolymerization of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (DMPT-Pyr) for Functionalized Conductive Surfaces
Executive Summary This application note details the protocol for the electropolymerization of dimethyl 2-(1H-pyrrol-1-yl)terephthalate (DMPT-Pyr) . Unlike simple pyrrole monomers, DMPT-Pyr incorporates a bulky terephthal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the electropolymerization of dimethyl 2-(1H-pyrrol-1-yl)terephthalate (DMPT-Pyr) . Unlike simple pyrrole monomers, DMPT-Pyr incorporates a bulky terephthalate moiety directly attached to the pyrrole nitrogen. This modification serves a dual purpose: it introduces chemically versatile ester groups for subsequent bioconjugation and alters the electronic band structure of the resulting polymer.
Key Technical Insight: The presence of the ortho-ester group (relative to the pyrrole-nitrogen bond) induces a steric twist between the pyrrole and benzene rings. This reduces effective conjugation length, necessitating higher oxidation potentials (>1.2 V vs Ag/AgCl) compared to unsubstituted polypyrrole. This guide addresses the solubility challenges and kinetic limitations inherent to this steric bulk, providing a robust method for generating stable, functionalized films on Platinum (Pt) and Indium Tin Oxide (ITO) electrodes.
Pre-Polymerization Considerations
Monomer Chemistry & Solubility
The precursor, DMPT-Pyr, is typically synthesized via the Clauson-Kaas reaction (condensation of dimethyl 2-aminoterephthalate with 2,5-dimethoxytetrahydrofuran) [1].
Hydrophobicity: Due to the two methyl ester groups, the monomer is insoluble in water.
Solvent Selection: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) are required. ACN is preferred for its wider electrochemical window and lower volatility.
Electrolyte: Use Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄) . Large organic cations (TBA⁺) improve film morphology by minimizing nucleophilic attack during the radical cation propagation phase.
Experimental Setup
Working Electrode (WE): Pt disk (polishing required) or ITO glass (solvent cleaning required).
Counter Electrode (CE): Pt wire or mesh (surface area > 10x WE).
Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or pseudo-Ag wire. Note: All potentials below are referenced to Ag/AgCl (sat. KCl) for standardization; adjust if using non-aqueous RE.
Objective: To determine the onset oxidation potential (
) and the peak monomer oxidation potential ().
Solution Prep: Dissolve DMPT-Pyr (10 mM) and TBAPF₆ (0.1 M) in anhydrous ACN. Degas with
for 15 minutes to remove dissolved oxygen, which traps radical cations.
Conditioning: Polish the Pt electrode with 0.05 µm alumina slurry; sonicate in ethanol and water.
Scan Parameters:
Initial Potential: -0.2 V
Vertex Potential: +1.6 V (N-aryl pyrroles require higher potentials than pyrrole).
Scan Rate: 50 mV/s.
Observation: Look for an irreversible oxidation peak (typically ~1.3–1.5 V). The "nucleation loop" (crossing of the reverse scan over the forward scan) indicates conductive polymer deposition.
Cause: Steric bulk of the terephthalate group creates internal stress.
Solution: Use an adhesion promoter (e.g., pyrrole-silane primer) on the electrode or copolymerize with unsubstituted pyrrole (ratio 1:5) to reduce steric density [3].
Issue: Low Conductivity.
Cause: The "twisted" N-aryl structure breaks
-conjugation.
Solution: This is intrinsic to N-substituted pyrroles. If higher conductivity is needed for the application, use the film only as a thin surface interface (<50 nm) on a more conductive substrate (e.g., Gold).
Issue: No Polymer Growth.
Cause: Solvent contains water (>1%).
Solution: Dry ACN over molecular sieves (3Å). Water acts as a nucleophile, terminating the radical cation before polymerization.
References
T. E. A. S. A. El-Rehim, et al. "Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films." Journal of Applied Polymer Science, vol. 123, no. 3, 2011.
Sabouraud, G., et al.[2] "The mechanisms of pyrrole electropolymerization." Chemical Society Reviews, vol. 29, 2000, pp. 283-293.
Zotti, G., et al. "Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles." Chemistry of Materials, vol. 11, 2011. (Contextualized from general N-substituted pyrrole studies). 3
De Vos, L., et al. "Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications." European Polymer Journal, 2021. (Reference for Terephthalate chemistry).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Subject: Troubleshooting Removal of Unreacted Dimethyl 2-aminoterephthalate
Ticket ID: PUR-PYR-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
The synthesis of dimethyl 2-(1H-pyrrol-1-yl)terephthalate (typically via the Clauson-Kaas reaction) often leaves residual starting material: dimethyl 2-aminoterephthalate .[1][2][3]
Removing this specific amine is chemically challenging because it is an electron-deficient aniline .[1][2] The two ester groups on the benzene ring significantly reduce the basicity of the amino group (Predicted pKa ~1.26), rendering standard mild acid washes (e.g., 10% citric acid or 0.5 M HCl) ineffective. Furthermore, the pyrrole product is potentially acid-sensitive, creating a narrow window for "standard" workups.[1][2]
This guide details three tiered protocols to resolve this impurity, prioritized by selectivity and product safety.
Tier 1: The "Chemical Scavenger" Method (Recommended)
Best for: High-value batches where yield preservation is critical and the amine content is <10%.[1]
Mechanism: Converts the lipophilic, weakly basic amine into a highly polar, water-soluble carboxylate derivative using a cyclic anhydride.[1][2]
The Logic
Since the amine is too weakly basic to be easily protonated and extracted, we instead react it with succinic anhydride .[3] This converts the amine into a hemi-succinamide (an acid-amide).[1][2] This new species contains a free carboxylic acid, allowing it to be effortlessly extracted into a mild basic aqueous layer (sodium bicarbonate), leaving the neutral pyrrole product in the organic phase.
Protocol
Quantify Impurity: Estimate the molar amount of unreacted amine via
H NMR (Compare the aniline NH broad singlet ~5.5-6.5 ppm vs. pyrrole CH triplets).
Reagent Addition: To the reaction mixture (in DCM, Toluene, or EtOAc), add 1.5 - 2.0 equivalents of succinic anhydride (relative to the unreacted amine, not the product).
Catalysis: Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) to catalyze the acylation.
Reaction: Stir at room temperature for 1–2 hours. Monitor TLC for the disappearance of the fluorescent amine spot.
Workup (The Separation):
Wash the organic layer twice with saturated aqueous NaHCO
. (The impurity, now a carboxylate, partitions to water).
Wash once with brine.
Dry over Na
SO and concentrate.
Why this works (Workflow Diagram)
Figure 1: Chemoselective removal of low-basicity anilines via succinylation.
Best for: Large scale crude cleanup where reagents for Tier 1 are unavailable.[1]
Risk: N-aryl pyrroles are generally more stable than N-alkyl pyrroles, but strong acids can still induce polymerization (turning the product red/black).[1][2]
The Logic
Because the pKa of dimethyl 2-aminoterephthalate is ~1.26, the aqueous wash must have a pH significantly lower than 1 to fully protonate the amine and force it into the water layer. 1M HCl (pH 0) is the minimum requirement.
Protocol
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc). Avoid DCM if possible, as emulsions are more common with strong acid washes.[2]
The Wash: Wash rapidly with 2.0 M HCl (3 x volumes).
Critical Step: Keep this step cold (0°C) and brief (< 5 mins contact time) to minimize pyrrole degradation.
Neutralization: Immediately wash the organic layer with water, then Saturated NaHCO
to remove residual acid.
Drying: Dry over MgSO
.
Troubleshooting Table: Acid Wash
Symptom
Diagnosis
Solution
Organic layer turns red/black
Pyrrole polymerization triggered by acid.[1][2][3]
Stop immediately. Switch to Tier 1 (Scavenging) or Tier 3 (Chromatography).
Amine remains in organic layer
Acid strength insufficient for this specific aniline.[2][3]
The amine is too lipophilic/weakly basic. Use Tier 1.
Loading: Load as a solid deposit on Celite or silica if solubility is poor in the eluent.[3]
Collection: The product will elute first. The amine will tail significantly; adding 1% Triethylamine (TEA) to the eluent can sharpen the amine peak, ensuring it doesn't streak into your product fractions.
Frequently Asked Questions (FAQ)
Q: Why can't I just recrystallize the product?A: You can, but it is often inefficient for this specific pair. Both the starting amine and the product are aromatic diesters with similar solubility profiles (soluble in hot EtOAc/Ethanol, insoluble in Hexanes). Co-crystallization is a major risk.[2] If you must recrystallize, try Methanol/Water or Toluene/Heptane , but Tier 1 is chemically superior.
Q: Is the pyrrole product stable to the succinic anhydride method?A: Yes. The pyrrole nitrogen is part of the aromatic system and is non-nucleophilic. It will not react with the anhydride under these mild conditions. Only the exocyclic amine of the impurity will react.
Q: I see a new spot on TLC after using the acid wash method.A: This is likely a hydrolysis byproduct.[3] The strong acid (2M HCl) may have begun hydrolyzing the methyl esters on your terephthalate ring to carboxylic acids. This confirms that Tier 1 (Scavenging) is the safer route for this substrate.
References
PubChem. (n.d.). Dimethyl 2-aminoterephthalate (Compound Summary). National Center for Biotechnology Information.[2] Retrieved February 14, 2026, from [Link][1]
University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved February 14, 2026, from [Link]
Beilstein Institute. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts. Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link][1]
Technical Support Center: Enhancing the Thermal Stability of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate Crystals
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and pharmaceutical scientists working with dimethyl 2-(1H-pyrrol-1-yl)terephthalate or similar novel aromatic compounds....
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and pharmaceutical scientists working with dimethyl 2-(1H-pyrrol-1-yl)terephthalate or similar novel aromatic compounds. The thermal stability of a crystalline solid is a critical parameter that influences its processing, storage, and application. Instability can manifest as a low or broad melting point, premature decomposition, or unwanted phase transitions, compromising the material's integrity and performance.
This document provides a structured approach to troubleshooting and improving the thermal stability of your crystalline product through a series of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the thermal stability of crystalline organic compounds.
Q1: What is thermal stability and why is it critical for my compound?
A: Thermal stability refers to a material's resistance to decomposition or phase change at a given temperature.[1] For a crystalline compound like dimethyl 2-(1H-pyrrol-1-yl)terephthalate, it is typically characterized by its melting point and decomposition temperature. High thermal stability is crucial because it ensures the compound remains chemically and structurally intact during manufacturing processes (e.g., heating, milling), storage, and final application, which is especially vital in drug development for ensuring safety and efficacy.[2]
Q2: I'm observing a lower-than-expected melting point or decomposition. What are the likely initial causes?
A: A low or broad melting point is a classic indicator of impurity. The presence of residual solvents, unreacted starting materials, or side products disrupts the crystal lattice, requiring less energy to break it down. Another significant cause is the presence of a metastable crystalline form, known as a polymorph, which is inherently less stable than the thermodynamically favored form.[2][3]
Q3: What is polymorphism and how does it affect thermal stability?
A: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[3][4] These different forms, or polymorphs, are distinct solid-state entities and can have significantly different physical properties, including melting point, solubility, and thermal stability.[5] Often, a less stable (metastable) polymorph will form first during crystallization because it nucleates faster (kinetic product), while the most stable (thermodynamic) polymorph has a higher melting point and is the desired form for most applications.[6][7]
Q4: Can the solvent I use for synthesis and purification affect the final crystal's stability?
A: Absolutely. The choice of solvent is one of the most critical factors influencing which polymorphic form crystallizes.[8] Solute-solvent interactions can favor the nucleation and growth of one polymorph over another.[9] Furthermore, the solvent can affect the crystal's external shape (habit), which can influence properties like flowability and dissolution, and residual solvent trapped in the lattice can significantly lower its thermal stability.[10][11]
Q5: What are the primary analytical techniques to assess thermal stability?
A: The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .
TGA measures the change in mass of a sample as a function of temperature, precisely identifying the temperature at which decomposition (mass loss) begins.[12][13]
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, crystallization temperatures, and to identify polymorphic transitions.[1][14]
Running these analyses simultaneously (STA) provides a comprehensive thermal profile, allowing you to distinguish between melting (a DSC event with no mass loss) and decomposition (a DSC event with mass loss).[1]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems you may encounter and offers structured solutions.
Symptoms: You observe significant batch-to-batch variation in melting points, broad endothermic peaks in DSC, or multiple mass loss events in TGA at temperatures below the expected decomposition.
Possible Causes & Solutions:
Possible Cause
Recommended Solution & Rationale
Mixture of Polymorphs
The presence of multiple crystalline forms, each with a different melting point, can lead to complex or broad thermal profiles. Solution: Implement a controlled recrystallization protocol (see Protocol 2) to consistently produce a single, stable polymorph. The goal is to create conditions that favor the formation of the thermodynamically most stable form.[7]
Residual Solvent
Trapped solvent molecules in the crystal lattice will volatilize upon heating, appearing as an initial mass loss in TGA at a low temperature (often below 150°C) and can depress the melting point. Solution: Dry the crystals under high vacuum at a temperature well below the melting point for an extended period (12-24 hours). Analyze the sample with TGA to confirm the absence of early mass loss.[14]
Impurities
Synthesis by-products or unreacted starting materials disrupt the crystal lattice, lowering and broadening the melting point. Solution: Purify the material using rigorous recrystallization (Protocol 2) or column chromatography. The sharpness of the DSC melting peak is an excellent indicator of purity.[15]
Instrument Calibration
Incorrect calibration can lead to inaccurate temperature readings. Solution: Regularly calibrate your TGA/DSC instrument using certified reference standards (e.g., Indium, Tin) according to the manufacturer's guidelines.
Issue 2: Crystals Degrade During Storage or Processing
Symptoms: The crystalline powder changes color (e.g., yellows), becomes amorphous, or shows a decrease in purity over time when stored under ambient conditions or subjected to mechanical stress like grinding.
Possible Causes & Solutions:
Possible Cause
Recommended Solution & Rationale
Metastable Polymorph
A less stable, "kinetic" polymorph may have formed during initial crystallization. Over time, it can spontaneously convert to the more stable form, often leading to a change in physical appearance and properties.[6][16] Solution: Perform polymorph screening using various solvents and crystallization conditions (Protocol 2) to identify and isolate the thermodynamically most stable form, which will not undergo such transformations.[7]
Hygroscopicity/Solvate Formation
The compound may be absorbing atmospheric moisture, forming a hydrate. This new form will have different thermal properties. Solution: Store the material in a desiccator over a drying agent (e.g., P₂O₅, Drierite®). Characterize the material before and after storage using TGA to check for water loss.
Amorphous Content
Rapid precipitation or crash cooling can generate amorphous (non-crystalline) solid, which is inherently less stable and more prone to degradation. Solution: Ensure crystallization occurs slowly and from a solution that is not excessively supersaturated. Slow cooling and avoiding rapid anti-solvent addition are key.[17]
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for characterizing and improving the thermal stability of your compound.
Protocol 1: Standard Assessment of Thermal Stability using TGA/DSC
This protocol establishes a baseline for the thermal properties of your material.
Sample Preparation: Ensure the crystalline sample is a fine, homogenous powder. If necessary, gently grind a small amount in an agate mortar and pestle.
TGA Analysis:
Tare an appropriate TGA crucible (typically aluminum or platinum).
Accurately weigh 5-10 mg of the sample into the crucible.
Place the crucible in the TGA furnace.
Purge the system with an inert gas (typically Nitrogen) at a flow rate of 20-50 mL/min.
Program the instrument to heat from ambient temperature (e.g., 30°C) to a temperature well above the expected decomposition (e.g., 600°C) at a constant rate of 10°C/min.[18]
Analysis: Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature from the derivative (DTG) curve. Note any mass loss at temperatures below 150°C, which indicates the presence of volatiles.
DSC Analysis:
Tare a DSC pan and lid (typically aluminum).
Accurately weigh 2-5 mg of the sample into the pan and hermetically seal it.
Place the sample pan and an empty, sealed reference pan into the DSC cell.
Use a similar temperature program as the TGA, heating at 10°C/min under a nitrogen purge.
Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or degradation. The onset temperature of the melting peak is typically reported as the melting point (T_m). The sharpness of the peak is an indicator of purity.
Scientist's Note: Running a "heat-cool-heat" cycle in the DSC can be informative. In the first heating scan, you observe the properties of the initial material. Cooling recrystallizes the material from the melt. The second heating scan reveals the properties of the melt-crystallized form, which can help identify polymorphism or thermal degradation.
Protocol 2: Systematic Recrystallization for Stability Enhancement
Recrystallization is the most powerful technique for improving both purity and thermal stability by isolating the most stable polymorph.[15][19]
Solvent Screening (Critical First Step):
Goal: Find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[19]
Procedure: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, acetone, water).[20] Observe solubility at room temperature and then upon gentle heating.
Rationale: A large solubility difference with temperature is essential for good recovery. Solvents with functional groups similar to the solute often work well (e.g., esters in ethyl acetate).[20]
Recrystallization Techniques:
A) Slow Cooling Crystallization:
Place the crude, impure solid in an Erlenmeyer flask.
Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate). Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[21]
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
Rationale: Slow cooling allows molecules sufficient time to arrange into the most thermodynamically stable crystal lattice, minimizing defects and the formation of less stable kinetic polymorphs.[17]
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.[22]
B) Slow Evaporation:
Dissolve the compound in a suitable solvent at room temperature to create a solution that is near-saturation.
Loosely cover the container (e.g., with perforated parafilm) and leave it in a vibration-free area.
The solvent will slowly evaporate, increasing the concentration and inducing crystallization.
Rationale: This is a very gentle method that often yields high-quality single crystals. It is best suited for compounds that are moderately volatile in solvents like dichloromethane or ethyl acetate.[23]
C) Anti-Solvent Addition:
Dissolve the compound in a "good" solvent in which it is very soluble.
Slowly, add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).
Gently warm the solution until it becomes clear again.
Allow the solution to cool slowly. The crystals will form as the solubility decreases.[19]
Rationale: This method is excellent for compounds that are highly soluble in most solvents, making slow cooling difficult. The key is the slow addition of the anti-solvent to avoid "crashing out" an amorphous solid.
Validation: After any recrystallization procedure, repeat the TGA/DSC analysis (Protocol 1). A successful outcome will be a sharper DSC melting peak at a higher temperature and the elimination of low-temperature mass loss in the TGA.
Section 4: Visualizations and Key Concepts
Workflow for Improving Crystal Thermal Stability
This diagram outlines the logical process from identifying a problem to achieving a stable crystalline product.
Caption: A workflow diagram illustrating the iterative process of characterizing, troubleshooting, and optimizing the thermal stability of a crystalline compound.
Understanding Polymorph Stability
The stability of polymorphs is governed by thermodynamics and kinetics. The most stable form has the lowest free energy, but a less stable form might crystallize faster.
Caption: Energy diagram showing the relationship between a high-energy solution phase and the formation of either a metastable (kinetic) or a stable (thermodynamic) polymorph.
Section 5: References
Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Retrieved from Gexin Publications.
Desiraju, G. R. (2008, March 19). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research.
Wikipedia. Crystal polymorphism. Retrieved from Wikipedia.
Groom, C. R., et al. Which intermolecular interactions have a significant influence on crystal packing? CrystEngComm (RSC Publishing).
ResearchGate. (2025, August 9). (PDF) Polymorphism in Organic Crystal Structure.
PMC. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration.
CORE. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
Bauer, J. F. (2010, February 22). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening.
Purdue University. Polymorphism control and the formation of organic molecular nanocrystals.
MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
Pharmaceutical Technology. (2026, February 4). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening.
MDPI. (2019, May 9). Thermodynamic vs. Kinetic Basis for Polymorph Selection.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
JOCPR. (2024, January 25). 3-4 The Impact of Intermolecular Forces on Phase Transitions and Ph.
MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
Sci-Hub. Role of intermolecular interaction in crystal packing: A competition between halogen bond and electrostatic interaction.
Purdue e-Pubs. Thermodynamic and kinetic control of the crystallization of polymorphs.
ResearchGate. (2019, May 2). Thermodynamic vs. Kinetic Basis for Polymorph Selection.
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
UC Homepages. 227. Kinetic vs Thermodynamic Control'.
BorTec. What is Recrystallization Annealing? The Heat Treatment Method explained.
ResearchGate. (2025, August 10). Which intermolecular interactions have a significant influence on crystal packing? | Request PDF.
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
TSI Journals. (2008, January 28). thermo-gravimetric-analysis-on-the-effect-of-dimethyl-terephthalate-plasticizer-on-thermal-degradation-of-polystyrene.pdf.
identifying side products in the N-arylation of pyrrole with terephthalates
Introduction: The "Ambident" Challenge Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction between pyrrole and a functionalized terephthalate (e.g., dimethyl bromoterephthala...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Ambident" Challenge
Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction between pyrrole and a functionalized terephthalate (e.g., dimethyl bromoterephthalate) yielded a complex mixture rather than the clean N-arylated product.
This reaction presents a unique "perfect storm" of chemoselectivity challenges:
Ambident Nucleophilicity: Pyrrole is an electron-rich heterocycle that prefers C-arylation (Friedel-Crafts type) over N-arylation under many conditions.
Base Sensitivity: The terephthalate moiety contains two ester groups susceptible to saponification (hydrolysis) by the bases required to deprotonate the pyrrole.
Oxidative Instability: Pyrrole is prone to oxidative polymerization ("pyrrole black"), especially in the presence of metal catalysts and oxygen.
This guide provides a self-validating system to identify these side products and optimize your protocol.
Part 1: Diagnostic Workflow
Before altering your conditions, you must identify which failure mode is occurring. Use the following logic tree to diagnose your crude reaction mixture.
Figure 1: Decision tree for rapid identification of side products based on polarity and NMR signatures.
Part 2: Deep Dive - Identifying the Side Products
C-Arylated Pyrroles (The Regioselectivity Issue)
Pyrrole is a soft nucleophile. Without a specific ligand to direct coupling to the nitrogen (the harder nucleophile), transition metals (especially Palladium) often favor the C2 or C3 position.
The Mechanism: The metal inserts into the C-H bond of the pyrrole rather than the N-H bond, or the reaction proceeds via an electrophilic aromatic substitution pathway.
Identification (Self-Validating System):
TLC: C-arylated products often retain the N-H functionality, making them slightly more polar than the N-arylated target (which has no H-bond donor).
1H NMR: This is the definitive test.
Feature
Target: N-Aryl Pyrrole
Side Product: C2-Aryl Pyrrole
N-H Signal
Absent
Present (Broad singlet, 8.0–10.0 ppm)
Pyrrole Protons
2 sets of equivalent protons (AA'BB') if terephthalate is symmetric.
3 distinct signals (non-symmetric).
Shift (α-H)
~7.1 ppm
One α-H missing; remaining α-H shifted.
Hydrolyzed Terephthalates (The Base Issue)
Common bases used in Ullmann/Buchwald couplings (e.g.,
, , ) can saponify the ester groups of the terephthalate, especially if water is present in the solvent or the base is hygroscopic.
The Mechanism: Hydroxide (generated from wet base) attacks the ester carbonyl. The resulting carboxylate (
) poisons the catalyst and renders the electrophile unreactive.
Identification:
Visual: The reaction mixture may become thick or form a precipitate (carboxylate salts).
Workup: Upon acidification of the aqueous layer during extraction, you may precipitate a white solid (terephthalic acid derivatives).
1H NMR: Loss of the sharp singlet corresponding to the methyl/ethyl ester protons (~3.9 ppm for methyl esters).
Pyrrole Oligomers (The Oxidation Issue)
Pyrrole is easily oxidized to form polypyrrole chains (pyrrole black).
Visual: The reaction turns pitch black and viscous.
Solubility: The product is insoluble in most organic solvents and coats the flask walls.
Prevention: Rigorous degassing is non-negotiable.
Part 3: Troubleshooting Q&A
Q1: My TLC shows a spot very close to the starting terephthalate, but the mass spec shows the correct mass for the product. What is it?
Diagnosis: This is likely the C3-arylated isomer .
Explanation: The C3 isomer is less conjugated and structurally more similar to the starting material than the N-aryl or C2-aryl products.
Solution: Switch to a bulkier ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine for Cu, or Xantphos for Pd). Steric bulk around the metal center disfavors the crowded C-arylation transition states and favors the more accessible N-arylation.
Q2: I am using
as a base, but my yield is stalled at 30%. The remaining mass is terephthalic acid.
Diagnosis:Saponification is outcompeting arylation.
Explanation:
is hygroscopic. At 110°C (typical Ullmann temp), the wet base hydrolyzes the esters.
Solution:
Switch to a weaker, anhydrous base like
or .
Add 3Å Molecular Sieves to the reaction vessel.
Ensure your solvent (Toluene or Dioxane) is anhydrous.
Q3: The reaction turns black immediately upon heating.
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
Regioselectivity (N vs C)
Gandeepan, P., & Cheng, C. H. (2012). Copper-Catalyzed N-Arylation of Pyrroles and Indoles with Aryl Halides. Organic Letters. (Discusses ligand control for N-selectivity).
Hydrolysis of Terephthalates (PET related kinetics relevant to stability)
Arhant, M., et al. (2023).[2] Non-Arrhenian Hydrolysis of Polyethylene Terephthalate. Polymer Degradation and Stability.
Technical Support Center: A Researcher's Guide to Dimethyl 2-(1H-pyrrol-1-yl)terephthalate
Welcome to the technical support center for dimethyl 2-(1H-pyrrol-1-yl)terephthalate. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and encounteri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for dimethyl 2-(1H-pyrrol-1-yl)terephthalate. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and encountering stability challenges, particularly in acidic environments. We will explore the underlying chemical principles of its degradation, provide actionable troubleshooting advice, and offer standardized protocols to ensure the integrity of your experiments.
The unique structure of dimethyl 2-(1H-pyrrol-1-yl)terephthalate, featuring both a pyrrole ring and two methyl ester groups, makes it susceptible to two distinct acid-mediated degradation pathways. Understanding and controlling these pathways is critical for accurate and reproducible results in synthesis, purification, and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when handling dimethyl 2-(1H-pyrrol-1-yl)terephthalate in acidic media.
Q1: Why does my solution of the compound turn dark brown or black and form a precipitate when I add a strong acid?A: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[1][2] In strongly acidic conditions, the pyrrole ring can be protonated on a carbon atom, which disrupts its aromatic stability.[3] This unstable intermediate can then rapidly react with other pyrrole molecules to form insoluble, colored polymers, often referred to as "pyrrole black."[2]
Q2: I ran an HPLC analysis using an acidic mobile phase and now see new, more polar peaks that weren't in my starting material. What are they?A: You are likely observing the products of ester hydrolysis. The two methyl ester groups on the terephthalate backbone can be cleaved by acid-catalyzed hydrolysis to form the corresponding mono-carboxylic acid (monomethyl 2-(1H-pyrrol-1-yl)terephthalate) and the di-carboxylic acid (2-(1H-pyrrol-1-yl)terephthalic acid).[4][5] These carboxylic acid products are significantly more polar and will thus have shorter retention times on a reverse-phase HPLC column.
Q3: What is a generally "safe" pH range for handling this compound in aqueous solutions to avoid significant degradation?A: While specific stability depends on temperature and exposure time, it is advisable to maintain the pH between 4 and 7. Strongly acidic conditions (pH < 3) significantly increase the risk of both pyrrole polymerization and ester hydrolysis. Mildly acidic conditions may be tolerated for short periods, especially at low temperatures.
Q4: Can I use common mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for my reaction or work-up?A: Extreme caution is advised. Strong mineral acids create a highly acidic environment that can readily trigger the degradation pathways mentioned above.[6][7] If an acid is required, consider using weaker organic acids (e.g., acetic acid) or carefully controlling the stoichiometry of stronger acids at low temperatures. For work-ups, quickly neutralizing the acid with a mild base (e.g., sodium bicarbonate solution) is crucial.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, causality-driven approach to solving common experimental problems.
Issue 1: Rapid Discoloration and Precipitation During Analysis (e.g., HPLC, NMR)
Question: I am preparing my sample for reverse-phase HPLC by dissolving it in a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid. Almost immediately, the solution turns yellow, then brown, and a precipitate forms, clogging my system. What is happening and how can I prevent it?
Answer & Rationale: The issue is the acute sensitivity of the pyrrole ring to strong acids like TFA. The lone pair of electrons on the pyrrole nitrogen is integral to its aromatic system, making it a very weak base.[8][9] Protonation, therefore, occurs on the electron-rich carbon atoms (primarily the C2 position), which breaks the aromaticity and initiates a rapid polymerization cascade.[3]
Solutions:
Modify Mobile Phase: Avoid strong, non-buffered acids. Replace 0.1% TFA with a buffered system, such as 10-20 mM ammonium acetate or ammonium formate, adjusted to a pH between 4 and 6. This provides sufficient protonation for good chromatography of acidic analytes without being aggressive enough to degrade the pyrrole ring.
Change Sample Diluent: Dissolve the sample in a solvent compatible with the mobile phase but unbuffered, such as acetonitrile or methanol, or the mobile phase itself if it is already buffered at a safe pH.
Work Quickly and Cold: Prepare samples immediately before injection. If samples must be stored in an autosampler, keep it cooled (e.g., 4-10 °C) to slow the degradation rate.
Reduce Acid Concentration: If an acid is absolutely necessary for peak shape, use the lowest possible concentration of a weaker acid like formic acid and ensure the sample is injected as quickly as possible after preparation.
Issue 2: Unintended Hydrolysis During Acid-Catalyzed Reactions or Aqueous Work-up
Question: My synthesis requires an acidic catalyst, but my final product is contaminated with significant amounts of the mono- and di-acid hydrolysis byproducts, making purification difficult. How can I minimize this side reaction?
Answer & Rationale: This is a direct result of acid-catalyzed ester hydrolysis. The mechanism is the reverse of a Fischer esterification.[10][11] It is initiated by the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10] The reaction is an equilibrium process, so the presence of excess water will drive the reaction toward the carboxylic acid products.[7][12]
Solutions:
Use Aprotic Solvents: If possible, run the reaction in a dry, aprotic solvent (e.g., dichloromethane, THF, acetonitrile) to minimize the presence of water, which is required for hydrolysis.
Select a Milder Catalyst: Replace strong protic acids with Lewis acids (that are not themselves hydrated) or milder organic acids if the reaction chemistry allows.
Control Temperature and Time: Perform the reaction at the lowest effective temperature and for the shortest time necessary to minimize the rate of the hydrolysis side reaction.
Optimize Work-up Procedure: During the work-up, minimize the contact time with aqueous acid. If an acid wash is needed, perform it quickly at low temperature (e.g., with an ice bath). Immediately follow with a neutralizing wash using a weak base like cold saturated sodium bicarbonate solution to quench the acid.
Data Summary: Acid Selection and Impact
Acid Type
Example(s)
Typical Use
Risk of Pyrrole Degradation
Risk of Ester Hydrolysis
Mitigation Strategy
Strong Mineral Acid
HCl, H₂SO₄
Catalyst, pH adjustment
Very High
High (with water)
Avoid if possible. Use at low temp, short duration, in aprotic solvent.
Strong Organic Acid
TFA, p-TsOH
Catalyst, HPLC additive
High
Moderate (with water)
Use catalytic amounts; for HPLC, replace with buffered system.
Weak Organic Acid
Acetic Acid, Formic Acid
Catalyst, solvent, buffer
Low to Moderate
Low (with water)
Safer alternative, but prolonged heating in water can still cause hydrolysis.
Lewis Acid
ZnCl₂, BF₃·OEt₂
Catalyst
Low (if anhydrous)
Low (if anhydrous)
Ensure anhydrous conditions to prevent formation of strong Brønsted acids.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Protocol for Forced Degradation Study to Assess Acid Stability
This protocol allows for a systematic evaluation of the compound's stability under defined acidic conditions.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of dimethyl 2-(1H-pyrrol-1-yl)terephthalate in acetonitrile (ACN).
Stress Condition Setup:
Label three sets of HPLC vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
Acid Stress: In one set of vials, add 500 µL of the stock solution and 500 µL of 0.1 M HCl. This creates a 0.5 mg/mL solution in 50% ACN/0.05 M HCl.[1]
Mild Acid Stress: In a second set, add 500 µL of stock and 500 µL of a pH 4.0 buffer (e.g., acetate buffer).
Control: In the third set, add 500 µL of stock and 500 µL of water (or 50:50 ACN:water).
Incubation: Store all vials at a controlled temperature (e.g., 40 °C). At each designated time point, remove one vial from each set.
Quenching: Immediately neutralize the acid-stressed samples by adding a stoichiometric amount of a base (e.g., 0.1 M NaOH) or by diluting significantly in a neutral mobile phase.
Analysis: Analyze all samples immediately by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water with 10 mM ammonium acetate pH 5 vs. acetonitrile).
Data Evaluation: Calculate the percentage of the parent compound remaining and identify/quantify major degradation products by comparing peak areas.
Section 4: Visual Guides and Workflows
Diagram 1: Primary Degradation Pathways in Acidic Media
Caption: The two main degradation routes for the target molecule in acid.
Diagram 2: Experimental Workflow for Acid Stability Testing
Caption: Step-by-step workflow for conducting a forced degradation study.
References
Mecerreyes, D., et al. (2004). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. Available from: [Link]
Lin, C. Y., et al. (2015). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Journal of the Chinese Institute of Chemical Engineers. Available from: [Link]
Silverman, S. K. (2015). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Angewandte Chemie International Edition. Available from: [Link]
Jakubke, H.-D. (2019). Mechanism of ester hydrolysis. YouTube. Available from: [Link]
Wikipedia. Ester hydrolysis. Available from: [Link]
Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]
Rimar, K., et al. (2020). Hydrolysis of dimethyl terephthalate to terephthalic acid on Nb‐modified HZSM‐5 zeolite catalysts. ResearchGate. Available from: [Link]
Zhang, M., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available from: [Link]
Quora. Why is the reaction of pyrrole difficult with acid?. Available from: [Link]
The Organic Chemistry Tutor. (2014). Acid-Base Reaction with Pyrrole. YouTube. Available from: [Link]
Armes, S. P., et al. (2004). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. Available from: [Link]
Google Patents. Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate.
Clark, J. (2013). Hydrolysing esters. Chemguide. Available from: [Link]
ResearchGate. Hydrolysis mechanism of DMT with an Nb/HZSM‐5 catalyst. Available from: [Link]
Scribd. Acidic and Basic Character of Pyrrole. Available from: [Link]
ScienceDirect. Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. Available from: [Link]
Iowa State University Digital Repository. One-pot formal synthesis of biorenewable terephthalic acid from methyl coumalate and methyl pyruvate. Available from: [Link]
National Center for Biotechnology Information. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Available from: [Link]
University of Scranton. Industrial Chemistry Module. Available from: [Link]
ResearchGate. Enhancement of terephthalic acid recovered from PET waste using a combination of citric acid and dimethyl sulfoxide extraction. Available from: [Link]
National Center for Biotechnology Information. Changes in the Chemical Composition of Polyethylene Terephthalate under UV Radiation in Various Environmental Conditions. Available from: [Link]
MDPI. Degradation of Poly(ethylene terephthalate) Catalyzed by Nonmetallic Dibasic Ionic Liquids under UV Radiation. Available from: [Link]
SSRN. Depolymerization of Polyethylene Terephthalate (Pet) Under Mild Conditions by Lewis/Brønsted Acidic Deep Eutectic Solvents. Available from: [Link]
Pure. Advances in Chemical Recycling of Polyethylene Terephthalate (PET) via Hydrolysis. Available from: [Link]
overcoming steric hindrance in reactions of dimethyl 2-(1H-pyrrol-1-yl)terephthalate
Topic: Troubleshooting Reactions of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: STERIC-2024-PYR Executive Summary: The "Orthogonal Twist...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Reactions of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate
Current Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Ticket ID: STERIC-2024-PYR
Executive Summary: The "Orthogonal Twist"
Welcome to the technical guide for dimethyl 2-(1H-pyrrol-1-yl)terephthalate . If you are experiencing low yields, recovered starting material, or regioselectivity issues, the root cause is almost certainly the orthogonal conformation of the pyrrole ring.
Unlike a flat biphenyl system, the steric clash between the pyrrole C2/C5 hydrogens and the terephthalate core forces the pyrrole ring to twist ~90° relative to the benzene plane. This creates a "molecular wall" that shields the C1-ester (ortho to the pyrrole) while leaving the C4-ester (para) exposed.
This guide treats the molecule not as a single substrate, but as two distinct functional zones:
The Green Zone (C4-Ester): Reacts like standard dimethyl terephthalate (DMT).
The Red Zone (C1-Ester): Sterically deadened; requires "forcing" conditions or specific anhydrous activation.
Visualizing the Problem
The following diagram maps the reactivity zones and the steric blockade caused by the pyrrole ring.
Caption: Reactivity mapping showing the "Red Zone" (C1) shielded by the orthogonal pyrrole and the "Green Zone" (C4) accessible for standard chemistry.
Module 1: Troubleshooting Hydrolysis
User Issue: "I tried standard saponification (NaOH/MeOH/H2O), but I only isolated the mono-acid."
Diagnosis: You successfully hydrolyzed the C4-ester (Green Zone). The C1-ester (Red Zone) is protected by the pyrrole bulk, preventing the tetrahedral intermediate formation required for hydrolysis.
Use this if you need the dicarboxylic acid. Standard aqueous reflux often fails here.
The Solution: Anhydrous Hydroxide Activation (Gassman/Theodorou Method).
By using anhydrous conditions, you create a "naked" hydroxide ion that is significantly more nucleophilic and smaller (less solvation shell) than hydrated hydroxide, allowing it to slip past the pyrrole shield.
Reagents: Potassium tert-butoxide (
-BuOK), Water (stoichiometric), 1,2-Dimethoxyethane (DME) or DMSO.
Ratio: 5.0 equiv
-BuOK : 2.5 equiv H2O.
Procedure:
Dissolve substrate in anhydrous DME or DMSO.
Premix
-BuOK and water (generates anhydrous KOH in situ) and add to the substrate.
Stir at Room Temperature (or mild heat 40°C).
Why it works: The non-hydrated
is a "super-nucleophile" in organic solvents.
Reference: Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1][2] Arkivoc (2018).[2] 2
User Issue: "My Grignard reaction yielded a complex mixture or stopped at the ketone."
Diagnosis: Steric hindrance at C1 slows down the collapse of the tetrahedral intermediate. If you are doing a double addition (Ester
Tertiary Alcohol), the first addition might occur, but the resulting ketone is even more crowded than the ester, halting the reaction.
Troubleshooting Logic
Reaction Type
Expected Outcome
Troubleshooting Step
Reduction (LiAlH4)
Di-alcohol
Works. Hydride () is small enough to penetrate the C1 shield. Ensure excess LAH and reflux in THF.
Reduction (DIBAL-H)
Di-aldehyde
Difficult. The tetrahedral intermediate at C1 is too stable. Cryogenic quenching (-78°C) is critical to prevent over-reduction, but C1 may not react at -78°C. Recommendation: Reduce fully to alcohol, then oxidize back to aldehyde (Swern).
Grignard (R-MgX)
Tertiary Alcohol
Failure Likely. The ketone intermediate will stall. Fix: Use organolithiums (R-Li) which are smaller and more reactive, or use Cerium(III) chloride () to activate the carbonyl (Luche reduction variant).
Module 3: Atropisomerism & NMR Analysis
User Issue: "My NMR peaks for the pyrrole and adjacent protons are broad or missing."
Diagnosis: You are observing coalescence . The pyrrole ring is rotating, but the rate of rotation is comparable to the NMR timescale due to the clash with the C1-ester. This confirms the steric hindrance.
The Fix (Variable Temperature NMR):
Run NMR at 50°C - 80°C: The rotation becomes fast relative to the NMR timescale. Peaks will sharpen and simplify.
Run NMR at -40°C: The rotation freezes. You may see distinct signals for the "left" and "right" sides of the pyrrole if the molecule is chiral or chemically distinct elsewhere.
Mechanistic Insight: The energy barrier to rotation for N-aryl pyrroles with ortho-substituents is typically 10–20 kcal/mol. This "locking" effect is well-documented in atropisomeric drug design.
Reference: "Atropisomerism in the Pharmaceutically Relevant Realm." Accounts of Chemical Research. 3[4][5]
Decision Tree: Workflow Optimization
Use this flowchart to select the correct experimental path based on your desired product.
Caption: Experimental decision tree for functionalizing the hindered scaffold.
References
Theodorou, V. et al. (2018).[2] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[2] [Link]
LaPlante, S. R. et al. (2022).[3] Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]
Koshikari, Y. (2019). Development of Catalytic Ester Condensations and Hydrolysis of Esters. NII Repository. [Link]
A Researcher's Guide to the UV-Vis Absorption Spectra of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate: A Comparative Analysis
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of dimethyl 2-(1H-pyrrol-1-yl)terephthalate. Designed for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of dimethyl 2-(1H-pyrrol-1-yl)terephthalate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data presentation. It delves into the causality behind spectral features, offers a robust experimental framework, and benchmarks the compound's photophysical behavior against its constituent chromophores and in response to environmental changes, namely solvent polarity.
Introduction: Unpacking the Chromophore
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a molecule of significant interest, integrating two key aromatic systems: an electron-rich 1H-pyrrole ring and an electron-accepting dimethyl terephthalate backbone. This arrangement creates an extended π-conjugated system with inherent donor-π-acceptor (D-π-A) characteristics. The electronic interaction between these moieties dictates the molecule's photophysical properties, which are critical for applications ranging from fluorescent probes to organic electronics.
UV-Vis spectroscopy is an indispensable tool for characterizing such molecules. By measuring the absorption of light across the ultraviolet and visible spectrum, we can probe the electronic transitions between molecular orbitals. The resulting spectrum provides a unique "fingerprint" that reveals information about the molecule's conjugation length, electronic structure, and its interaction with the surrounding environment. This guide will elucidate these features through a comparative lens, providing both the "what" and the "why" of the spectral data.
The Science of Light Absorption: Theoretical Foundations
The absorption of UV or visible light by a molecule is not an arbitrary event. It is governed by quantum mechanical principles, where a photon's energy must precisely match the energy difference between an occupied and an unoccupied molecular orbital.
Electronic Transitions: The π → π Signature*
For conjugated aromatic molecules like dimethyl 2-(1H-pyrrol-1-yl)terephthalate, the most significant electronic transitions are π → π* (pi to pi star) transitions.[1] An electron from a bonding π-orbital (the Highest Occupied Molecular Orbital, or HOMO) is promoted to an anti-bonding π*-orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). The extended conjugation created by linking the pyrrole and terephthalate rings is expected to decrease the HOMO-LUMO energy gap, shifting the absorption to longer wavelengths (a bathochromic or red shift) compared to the individual components.[2]
Quantifying Absorption: The Beer-Lambert Law
The relationship between the amount of light absorbed and the concentration of the substance is described by the Beer-Lambert Law.[3][4]
A = εcl
Where:
A is the absorbance (unitless).
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the molecule at a specific wavelength (λmax).[3][5]
c is the molar concentration of the solution (in mol L⁻¹).
l is the path length of the light through the sample, typically the width of the cuvette (usually 1 cm).[5]
This law is the cornerstone of quantitative analysis, allowing for the determination of an unknown concentration from an absorbance measurement.[6][7]
The Solvent's Influence: Solvatochromism
The polarity of the solvent can significantly influence a molecule's absorption spectrum—a phenomenon known as solvatochromism.[8] For π → π* transitions, an increase in solvent polarity often stabilizes the more polar excited state more than the ground state.[9][10] This reduces the energy gap for the transition, resulting in a bathochromic shift.[9][11] This effect is particularly pronounced in D-π-A systems due to a significant change in the dipole moment upon excitation, often leading to an intramolecular charge transfer (ICT) state.[11]
Experimental Protocol: A Self-Validating Workflow
The following protocol ensures the acquisition of accurate and reproducible UV-Vis absorption data. The causality behind each step is explained to foster a deeper understanding of the methodology.
Apparatus: 1 cm path length quartz cuvettes, calibrated volumetric flasks, and micropipettes
Step-by-Step Measurement Protocol
Instrument Initialization: Power on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible). Allow for a 20-30 minute warm-up period to ensure lamp stability.[12]
Stock Solution Preparation: Accurately weigh a small amount of the analyte and dissolve it in a known volume of a chosen solvent (e.g., DCM) in a volumetric flask to create a concentrated stock solution (e.g., 1x10⁻³ M). Rationale: A stock solution allows for precise serial dilutions.
Working Solution Preparation: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M). The aim is to find a concentration that yields a maximum absorbance between 0.1 and 1.5, the optimal linear range for most spectrophotometers.[12]
Baseline Correction: Fill two clean quartz cuvettes with the pure solvent to be used for the measurement. Place one in the reference beam path and the other in the sample beam path.[13] Run a baseline scan across the desired wavelength range (e.g., 200-600 nm). This subtracts any absorbance from the solvent and cuvettes, isolating the analyte's signal.[14]
Sample Measurement: Discard the solvent from the sample cuvette and rinse it twice with the analyte solution before filling it ¾ full.[12][15] Place it back into the sample holder.
Spectrum Acquisition: Scan the sample across the wavelength range. The instrument will plot absorbance versus wavelength. The peak of the most intense, longest-wavelength band is recorded as the λmax.
Repeat for All Compounds and Solvents: Repeat steps 4-6 for each reference compound and for the primary analyte in each of the selected solvents to study solvatochromic effects.
The logical flow of this experimental procedure is outlined below.
Caption: Experimental workflow for UV-Vis spectral analysis.
Results and Discussion: A Comparative Spectral Analysis
The UV-Vis absorption spectrum of dimethyl 2-(1H-pyrrol-1-yl)terephthalate is best understood by comparing it to its constituent parts and observing its response to solvent polarity.
Comparison with Parent Chromophores
The direct attachment of the pyrrole ring to the dimethyl terephthalate framework creates an extended π-system, which fundamentally alters the electronic properties.
1H-Pyrrole: As a simple aromatic heterocycle, pyrrole exhibits a strong π → π* transition deep in the UV region, typically around 210 nm, with weaker absorptions near 240 nm.[16][17]
Dimethyl Terephthalate (DMT): This molecule shows characteristic absorptions for a substituted benzene ring. It possesses primary bands below 220 nm and a secondary band around 240 nm.[18][19] A weaker, symmetry-forbidden band is often observed near 285-290 nm.[1][20]
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate: The fusion of these two systems results in a significant bathochromic shift. The main absorption band is predicted to be a broad and intense π → π* transition with significant intramolecular charge transfer (ICT) character. This is due to the electronic communication between the electron-donating pyrrole and the electron-accepting terephthalate moiety.[11][21]
The diagram below illustrates the electronic nature of the molecule.
Caption: Donor-Acceptor structure and resulting electronic transitions.
The expected spectral data is summarized in the table below.
Compound
Predicted λmax (in DCM)
Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Type of Transition
1H-Pyrrole
~210 nm
~10,000
π → π
Dimethyl Terephthalate
~240 nm, ~290 nm
~15,000, ~1,500
π → π
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate
~320-350 nm
>20,000
π → π with ICT character*
Solvent Effects: Probing the Excited State
Analyzing the compound in solvents of varying polarity provides insight into the nature of its excited state. The significant D-π-A character suggests that the excited state will be more polar than the ground state. Therefore, polar solvents are expected to induce a bathochromic shift.
Solvent
Polarity Index
Predicted λmax
Observed Shift
Hexane
0.1
~320 nm
Reference (Non-polar)
Dichloromethane
3.1
~335 nm
Bathochromic (Red Shift)
Acetonitrile
5.8
~345 nm
Bathochromic (Red Shift)
Methanol
5.1
~342 nm
Bathochromic (Red Shift)
This positive solvatochromism, where λmax increases with solvent polarity, is a hallmark of a π → π* or ICT transition where the excited state is more stabilized by polar solvent interactions than the ground state.[10][22]
Conclusion
The UV-Vis absorption spectrum of dimethyl 2-(1H-pyrrol-1-yl)terephthalate is dominated by a strong, broad absorption band in the 320-350 nm range, attributed to a π → π* transition with significant intramolecular charge transfer character. This represents a substantial bathochromic shift compared to its constituent chromophores, 1H-pyrrole and dimethyl terephthalate, providing clear evidence of extended π-conjugation. The compound exhibits positive solvatochromism, with increasing solvent polarity causing a predictable red shift in λmax, confirming a more polar excited state. This comprehensive analysis, grounded in a robust experimental framework, provides researchers with the foundational data and interpretive logic necessary to utilize and further investigate this promising molecule in advanced applications.
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